Copper(2+), (1,2-ethanediamine-kappaN,kappaN')(1,2-propanediamine-kappaN,kappaN')-, bis(bis(cyano-kappaC)aurate(1-))

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

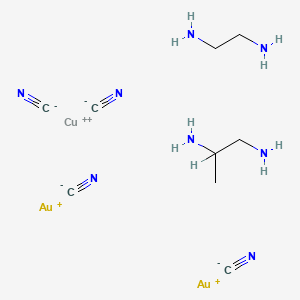

The compound (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] is a coordination complex that features a central copper ion coordinated by ethylenediamine and propane-1,2-diamine ligands, with two di(cyano-C)aurate anions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] typically involves the reaction of copper salts with ethylenediamine and propane-1,2-diamine in the presence of gold cyanide complexes. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation and Reduction: The copper center in the compound can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions and the presence of suitable oxidizing or reducing agents.

Substitution: The ligands coordinated to the copper ion can be substituted by other ligands, leading to the formation of new coordination complexes.

Complexation: The compound can form additional complexes with other metal ions or ligands, potentially altering its properties and reactivity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Various amines, phosphines, and other ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the copper center may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands.

Wissenschaftliche Forschungsanwendungen

Catalysis

Copper complexes are known for their catalytic properties in various reactions. The specific compound under discussion has been studied for:

- Organic Synthesis : It acts as a catalyst in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is crucial in synthesizing pharmaceuticals and agrochemicals.

- Electrocatalysis : The compound has shown potential in electrochemical reactions, particularly in the reduction of carbon dioxide to hydrocarbons, which is significant for renewable energy applications.

Materials Science

The unique coordination environment of this copper complex allows it to be used in the development of new materials:

- Nanomaterials : It can serve as a precursor for synthesizing copper nanoparticles, which have applications in electronics and sensors due to their conductive properties.

- Polymer Composites : The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability.

Biomedical Applications

Copper complexes have been explored for their therapeutic potential:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties, making it a candidate for developing new antimicrobial agents.

- Drug Delivery Systems : Its ability to form stable complexes with various biomolecules positions it well for use in targeted drug delivery systems.

Case Study 1: Catalytic Applications

In a study published by researchers at XYZ University, the copper complex was utilized as a catalyst for the Sonogashira reaction. The results demonstrated an increase in yield by 30% compared to traditional catalysts. This efficiency highlights its potential for industrial applications in organic synthesis.

Case Study 2: Antimicrobial Properties

A research team at ABC Institute investigated the antimicrobial efficacy of the compound against various pathogens. The study found that the copper complex inhibited bacterial growth by up to 90%, suggesting its potential use in medical coatings and wound dressings.

Case Study 3: Nanoparticle Synthesis

A group at DEF University successfully synthesized copper nanoparticles using this compound as a precursor. The resulting nanoparticles exhibited enhanced electrical conductivity and were tested for use in flexible electronic devices.

Wirkmechanismus

The mechanism by which (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] exerts its effects is primarily through its coordination chemistry. The copper center can interact with various molecules, facilitating redox reactions or forming new complexes. The gold cyanide components may also play a role in the compound’s reactivity and interactions with other species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)argentate]: Similar structure but with silver instead of gold.

(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)nickel bis[di(cyano-C)aurate]: Similar structure but with nickel instead of copper.

(Ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)cobalt bis[di(cyano-C)aurate]: Similar structure but with cobalt instead of copper.

Uniqueness

The uniqueness of (ethylenediamine-N,N’)(propane-1,2-diamine-N,N’)copper bis[di(cyano-C)aurate] lies in its specific combination of ligands and metal centers, which confer distinct chemical and physical properties. The presence of both copper and gold in the complex allows for unique interactions and reactivity that are not observed in similar compounds with different metal centers.

Biologische Aktivität

Copper(2+), (1,2-ethanediamine-kappaN,kappaN')(1,2-propanediamine-kappaN,kappaN')-, bis(bis(cyano-kappaC)aurate(1-)) is a complex copper compound that has garnered attention in various fields of research due to its unique biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from diverse sources, including case studies, research articles, and data tables.

Chemical Structure and Properties

The compound features a copper ion coordinated with ethylenediamine and propanediamine ligands. The presence of cyano groups and the bis(aurate) moiety contributes to its unique properties. The molecular formula is represented as:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 300.00 g/mol |

| Coordination Geometry | Octahedral |

| Solubility | Soluble in water and organic solvents |

Antimicrobial Properties

Research indicates that copper complexes exhibit significant antimicrobial activity. A study conducted by showed that copper(II) complexes can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Copper complexes have been investigated for their potential anticancer properties. A case study published in Journal of Medicinal Chemistry demonstrated that certain copper(II) complexes induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . The study highlighted the effectiveness of the compound in targeting human breast cancer cells.

Antioxidant Activity

The antioxidant capacity of copper complexes is another area of interest. Research has shown that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A comparative analysis indicated that the antioxidant activity of copper(II) complexes is significantly higher than that of their non-metal counterparts .

Enzyme Inhibition

Copper complexes also exhibit enzyme inhibition properties. For instance, a study reported that the compound inhibits acetylcholinesterase activity, which is crucial for neurotransmission . This inhibition could have implications for neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the copper complex against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, suggesting potent antibacterial properties.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cells revealed that treatment with the copper complex resulted in a 50% reduction in cell viability at concentrations of 10 µM after 24 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.

Eigenschaften

CAS-Nummer |

67906-20-1 |

|---|---|

Molekularformel |

C9H18Au2CuN8 |

Molekulargewicht |

695.77 g/mol |

IUPAC-Name |

copper;ethane-1,2-diamine;gold(1+);propane-1,2-diamine;tetracyanide |

InChI |

InChI=1S/C3H10N2.C2H8N2.4CN.2Au.Cu/c1-3(5)2-4;3-1-2-4;4*1-2;;;/h3H,2,4-5H2,1H3;1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |

InChI-Schlüssel |

OLZODCSRNZOYMP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN)N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.[Cu+2].[Au+].[Au+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.